1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole ring with a pyridine moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.
Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid
Reduction: 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-methanol
Substitution: Various substituted indole and pyridine derivatives
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole and pyridine rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Methyl-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
- 1-Methyl-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde
- 1-Methyl-2-(quinolin-3-yl)-1H-indole-3-carbaldehyde
Uniqueness: 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the pyridine ring at the 3-position of the indole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
23768-16-3 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c1-17-14-7-3-2-6-12(14)13(10-18)15(17)11-5-4-8-16-9-11/h2-10H,1H3 |
InChI Key |
RAMMBWJNKWLPSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CN=CC=C3)C=O |
Origin of Product |
United States |
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